molecular formula C7H6F3N3 B13676468 N-(2,4,6-Trifluorophenyl)-guanidine

N-(2,4,6-Trifluorophenyl)-guanidine

Cat. No.: B13676468
M. Wt: 189.14 g/mol
InChI Key: IUDUUPAMYUFESN-UHFFFAOYSA-N
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Description

N-(2,4,6-Trifluorophenyl)-guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,4,6-trifluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trifluorophenyl)-guanidine typically involves the reaction of 2,4,6-trifluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trifluorophenyl)-guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted guanidine derivatives.

Scientific Research Applications

N-(2,4,6-Trifluorophenyl)-guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trifluorophenyl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trichlorophenyl)-guanidine
  • N-(2,4,6-Trimethylphenyl)-guanidine
  • N-(2,4,6-Trifluorophenyl)-urea

Uniqueness

N-(2,4,6-Trifluorophenyl)-guanidine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

2-(2,4,6-trifluorophenyl)guanidine

InChI

InChI=1S/C7H6F3N3/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H,(H4,11,12,13)

InChI Key

IUDUUPAMYUFESN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=C(N)N)F)F

Origin of Product

United States

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